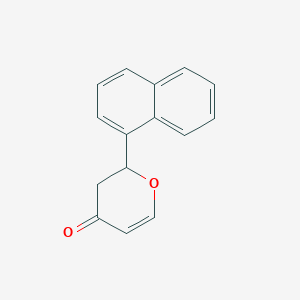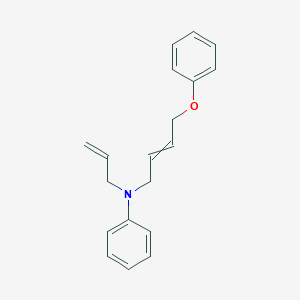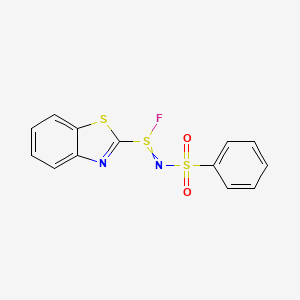![molecular formula C12H9I2NO2 B12603851 10-Iodo-3-(iodomethyl)-3,4-dihydro-1H-[1,4]oxazino[4,3-a]indol-1-one CAS No. 918161-89-4](/img/structure/B12603851.png)
10-Iodo-3-(iodomethyl)-3,4-dihydro-1H-[1,4]oxazino[4,3-a]indol-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Iodo-3-(iodomethyl)-3,4-dihydro-1H-[1,4]oxazino[4,3-a]indol-1-one is a tricyclic compound that belongs to the oxazinoindolone family. This compound is characterized by the presence of two iodine atoms and a fused polycyclic structure, which includes an indole and an oxazine ring. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
Preparation Methods
The synthesis of 10-Iodo-3-(iodomethyl)-3,4-dihydro-1H-[1,4]oxazino[4,3-a]indol-1-one typically involves the intramolecular cyclization of indole-2-carboxylic acid with an appropriate N-tethered alkyne. This reaction proceeds via a 6-exo-dig cyclization pathway and is catalyzed by palladium (Pd) complexes. The reaction conditions often include the use of a Pd(0) complex in combination with a substrate-tethered acid, which facilitates the 1,2-addition of carboxylic acids to alkynes . This method is highly atom-economical and yields the desired oxazinoindolone core in high yields (55-93%) .
Chemical Reactions Analysis
10-Iodo-3-(iodomethyl)-3,4-dihydro-1H-[1,4]oxazino[4,3-a]indol-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under suitable conditions, leading to the formation of different oxidation states and derivatives.
Cyclization Reactions: The oxazinoindolone core can be further functionalized through cyclization reactions, which can introduce additional rings or modify existing ones.
Common reagents used in these reactions include palladium catalysts, carboxylic acids, and alkynes . The major products formed from these reactions depend on the specific reagents and conditions used, but they often include various substituted oxazinoindolones and related derivatives.
Scientific Research Applications
10-Iodo-3-(iodomethyl)-3,4-dihydro-1H-[1,4]oxazino[4,3-a]indol-1-one has several scientific research applications, including:
Medicinal Chemistry: The compound has shown potential biological activities, such as anticancer, antitubercular, and herbicidal properties. It is being studied for its potential use in developing new therapeutic agents.
Organic Synthesis: The unique structure of the compound makes it a valuable intermediate in the synthesis of other complex molecules. It can be used to construct various polycyclic systems and functionalized derivatives.
Biological Research: The compound’s biological activities make it a subject of interest in studying its interactions with biological targets and pathways.
Mechanism of Action
The mechanism of action of 10-Iodo-3-(iodomethyl)-3,4-dihydro-1H-[1,4]oxazino[4,3-a]indol-1-one involves its interaction with specific molecular targets and pathways. The compound’s biological activities are thought to be mediated through its ability to bind to and modulate the activity of certain enzymes and receptors. The exact molecular targets and pathways involved are still under investigation, but the compound’s structure suggests potential interactions with proteins involved in cell signaling and regulation .
Comparison with Similar Compounds
10-Iodo-3-(iodomethyl)-3,4-dihydro-1H-[1,4]oxazino[4,3-a]indol-1-one can be compared with other similar compounds, such as:
3,4-Dihydro-1H-[1,4]oxazino[4,3-a]indol-1-one: This compound lacks the iodine atoms present in this compound, which may affect its reactivity and biological activities.
8-Bromo-3,4-dihydro-1H-oxazinoindole: This compound contains a bromine atom instead of iodine, which can lead to different chemical and biological properties.
Properties
CAS No. |
918161-89-4 |
|---|---|
Molecular Formula |
C12H9I2NO2 |
Molecular Weight |
453.01 g/mol |
IUPAC Name |
10-iodo-3-(iodomethyl)-3,4-dihydro-[1,4]oxazino[4,3-a]indol-1-one |
InChI |
InChI=1S/C12H9I2NO2/c13-5-7-6-15-9-4-2-1-3-8(9)10(14)11(15)12(16)17-7/h1-4,7H,5-6H2 |
InChI Key |
FNUPFMLRGZJNNU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC(=O)C2=C(C3=CC=CC=C3N21)I)CI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Urea, N-[(4-chlorophenyl)methyl]-N'-(7-hydroxy-1-naphthalenyl)-](/img/structure/B12603786.png)
![Methanone, [sulfonylbis(4,5-dihydro-1H-pyrazole-4,3-diyl)]bis[phenyl-](/img/structure/B12603802.png)
![6-Ethyl-N-{2-[(propan-2-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12603813.png)
propanedinitrile](/img/structure/B12603821.png)

![tert-Butyl(dimethyl){[(3R)-tridec-1-yn-3-yl]oxy}silane](/img/structure/B12603829.png)
![[5-(4-Methoxyphenyl)thiophen-3-yl]acetonitrile](/img/structure/B12603836.png)

![2,2-Bis(2',4',6'-trimethyl[1,1'-biphenyl]-4-yl)-2H-imidazo[4,5-c]pyridine](/img/structure/B12603843.png)


![6-[5-(3-Chlorophenyl)-1,2-oxazol-3(2H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12603863.png)
